molecular formula C9H18O B1594632 2-Cyclohexylpropan-1-ol CAS No. 5442-00-2

2-Cyclohexylpropan-1-ol

Cat. No. B1594632
CAS RN: 5442-00-2
M. Wt: 142.24 g/mol
InChI Key: IRIVQXLOJHCXIE-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H18O . It is also known by other names such as Cyclohexaneethanol, β-methyl- .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylpropan-1-ol consists of a cyclohexyl group attached to a propyl group with a hydroxyl group at the end . The molecular weight is 142.239 Da .


Physical And Chemical Properties Analysis

2-Cyclohexylpropan-1-ol has a molecular weight of 142.239 g/mol and a density of 0.9±0.1 g/cm3 . It has a boiling point of 213.0±8.0 °C at 760 mmHg . The flash point is 92.2±8.6 °C .

Scientific Research Applications

Catalytic Applications

2-Cyclohexylpropan-1-ol is involved in various catalytic processes. For instance, nitrogen-doped carbon nanotubes (NCNTs) have been used as metal-free catalysts in the selective allylic oxidation of cyclohexene, a process where 2-cyclohexylpropan-1-ol is a key intermediate. These NCNTs demonstrated high cyclohexene conversion and significant activity, highlighting their potential as effective catalysts in organic synthesis (Cao et al., 2014).

Molecular Recognition and Analysis

2-Cyclohexylpropan-1-ol derivatives have applications in molecular recognition. A study by Khanvilkar and Bedekar (2018) showcased the use of optically pure derivatives of 2-cyclohexylpropan-1-ol as chiral solvating agents for molecular recognition of enantiomers of acids, detectable through NMR or fluorescence spectroscopy. This demonstrates its utility in stereochemical analysis and enantiomeric discrimination in chemistry (Khanvilkar & Bedekar, 2018).

Polymerization Processes

In the field of polymer science, 2-cyclohexylpropan-1-ol and its derivatives play a crucial role. Masetti et al. (1969) investigated the polymerization of 1,2-epoxy-ethylcyclohexane and 1,2-epoxy-3-cyclohexylpropane, revealing the formation of low molecular weight polymers and high molecular weight, partially crystalline polymers, respectively. These findings underscore the importance of compounds like 2-cyclohexylpropan-1-ol in developing new polymeric materials (Masetti et al., 1969).

Facilitating Chemical Reactions

2-Cyclohexylpropan-1-ol derivatives have been explored in various chemical reactions. For instance, Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol with peroxy acids, providing insights into the facial selectivity and mechanistic aspects of such reactions. This research contributes to our understanding of how 2-cyclohexylpropan-1-ol derivatives can influence the outcome of chemical transformations (Freccero et al., 2000).

Safety And Hazards

2-Cyclohexylpropan-1-ol may cause skin and eye irritation, and respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of contact, it is recommended to rinse with plenty of water and seek medical attention .

properties

IUPAC Name

2-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIVQXLOJHCXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052199
Record name 2-Cyclohexylpropan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpropan-1-ol

CAS RN

5442-00-2
Record name 2-Cyclohexyl-1-propanol
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Record name 2-Cyclohexylpropanol
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Record name 2-Cyclohexyl-1-propanol
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Record name Cyclohexaneethanol, .beta.-methyl-
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Record name 2-Cyclohexylpropan-1-ol
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Record name 2-cyclohexylpropan-1-ol
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Record name 2-CYCLOHEXYLPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Bailey, T Donohoe, M Smith - 2023 - chemrxiv.org
… β-Substitution of the alcohol was well tolerated, as exemplified by high 82 conversion of 2-methylbutan-1-ol 4 and 2-cyclohexylpropan-1-ol 5 to products (81% and 88% yield …
Number of citations: 0 chemrxiv.org
HS El-Beltagi, HI Mohamed, AA Elmelegy, SE Eldesoky… - 2019 - repository.msa.edu.eg
Opuntia ficus-indica (L.) Mill is belonging to the family Cactaceae. The chemical composition of the pulp and peel of cactus showed that pulp has high content of proteins, moisture and …
Number of citations: 80 repository.msa.edu.eg
M Aditya, D Sen, S Bhattacharjee - Studies in Natural Products Chemistry, 2020 - Elsevier
The role of Amaranthus as an underexploited tropical plant with promising economic values for its excellent nutritional attributes renders it a major potential future crop among the …
Number of citations: 5 www.sciencedirect.com
S Zhao - 2020 - search.proquest.com
Metal-catalyzed radical carbonylation complements two-electron chemistry by expanding the reactant scope to sp3-carbon substrates. We have developed a reductive carbonylation …
Number of citations: 4 search.proquest.com
JLM Matos - 2019 - search.proquest.com
Recent efforts from several laboratories, including the Shenvi group, have demonstrated the synthetic utility of base metal catalysis in olefin hydrofunctionalization. This thesis discusses …
Number of citations: 0 search.proquest.com

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